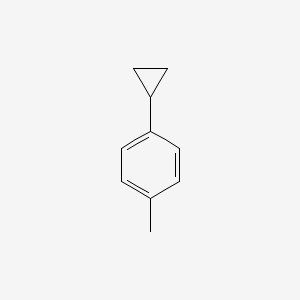

Benzene, 1-cyclopropyl-4-methyl-

CAS No.: 6921-43-3

Cat. No.: VC3881083

Molecular Formula: C10H12

Molecular Weight: 132.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6921-43-3 |

|---|---|

| Molecular Formula | C10H12 |

| Molecular Weight | 132.2 g/mol |

| IUPAC Name | 1-cyclopropyl-4-methylbenzene |

| Standard InChI | InChI=1S/C10H12/c1-8-2-4-9(5-3-8)10-6-7-10/h2-5,10H,6-7H2,1H3 |

| Standard InChI Key | OHSOXYBIKPSCSK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2CC2 |

| Canonical SMILES | CC1=CC=C(C=C1)C2CC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzene core substituted with a cyclopropane ring at the para position relative to a methyl group. The cyclopropyl moiety introduces significant ring strain, which influences the molecule’s reactivity and conformational stability. The IUPAC name, 1-cyclopropyl-4-methylbenzene, reflects this substitution pattern . Key structural identifiers include:

X-ray crystallography and computational modeling confirm a planar benzene ring with the cyclopropyl group adopting a slightly puckered conformation orthogonal to the aromatic plane . This geometry minimizes steric hindrance between the methyl and cyclopropyl substituents.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification typically involves fractional distillation due to the compound’s boiling point of 201.2°C at 760 mmHg . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity and structural integrity .

Physicochemical Properties

Physical Properties

The compound is a colorless liquid at room temperature with the following characteristics:

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 0.988 g/cm³ | |

| Boiling Point | 201.2°C at 760 mmHg | |

| Flash Point | 66.2°C | |

| Refractive Index | 1.558 | |

| Vapor Pressure (25°C) | 0.15 kPa |

The relatively low flash point indicates flammability, necessitating careful handling under inert atmospheres .

Chemical Stability and Reactivity

The cyclopropyl group confers unique reactivity:

-

Ring-Opening Reactions: Under acidic conditions, the cyclopropane ring may undergo cleavage to form allylic carbocations, which can participate in further electrophilic substitutions .

-

Electrophilic Aromatic Substitution: The methyl group acts as an activating ortho/para director, while the cyclopropyl group exerts moderate deactivation due to its electron-withdrawing inductive effect .

Thermodynamic and Spectroscopic Data

Thermodynamic Parameters

Spectral Signatures

-

Infrared (IR) Spectroscopy: Strong absorption bands at 3050 cm⁻¹ (C–H aromatic stretching) and 2900 cm⁻¹ (C–H cyclopropane stretching) .

-

¹H NMR: Signals at δ 6.8–7.2 ppm (aromatic protons), δ 2.3 ppm (methyl group), and δ 0.6–1.2 ppm (cyclopropyl protons) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s rigid cyclopropyl structure makes it a potential precursor in drug design, particularly for kinase inhibitors and antipsychotic agents. For example, derivatives of N-cyclopropylbenzamides exhibit bioactivity in central nervous system targets .

Materials Science

Its thermal stability and low polarity suggest utility as a solvent or monomer in polymer synthesis. The compound’s density (0.988 g/cm³) aligns with requirements for lightweight polymeric materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume